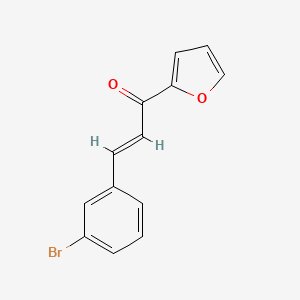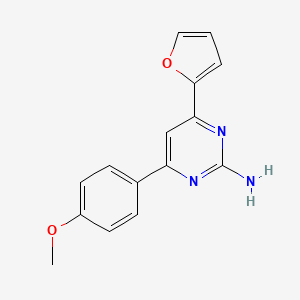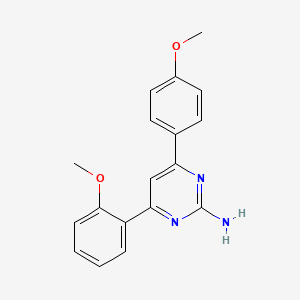
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as CMP-2A, is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology and drug development. CMP-2A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, CMP-2A has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in the fields of biochemistry, physiology and drug development. 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Mécanisme D'action
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought that 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may act by binding to the active site of AChE, thus inhibiting its activity. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine may also interact with other proteins involved in the regulation of neuronal transmission, such as muscarinic receptors.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In animal models, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to possess anti-inflammatory, anti-fungal, anti-cancer and neuroprotective properties. In addition, 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neuronal transmission.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments include its ease of synthesis and its wide range of biological activities. The main limitation of using 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine for lab experiments is that its exact mechanism of action is not fully understood.
Orientations Futures
Future research on 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of biochemistry, physiology and drug development. In addition, further studies should be conducted to determine the optimal dosage for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and to investigate its potential side effects. Other potential future directions for 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include the development of new synthesis methods and the exploration of its potential uses in other areas, such as agriculture and food science.
Méthodes De Synthèse
The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been reported in the literature. The synthesis of 4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves the reaction of 3-chlorophenol and 4-methoxyphenol with pyrimidine in the presence of a base, such as sodium hydroxide. The reaction proceeds in a series of steps, including the formation of an intermediate product, which is then reacted with an acid to yield the desired product. The reaction is typically carried out in an organic solvent, such as ethanol or methanol.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOBVDRFKAYXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)

